E-Endoxifen - 110025-28-0

E-Endoxifen

Catalog Number: EVT-330775
CAS Number: 110025-28-0
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E-Endoxifen, also known as (E)-Endoxifen, is a key metabolite of the drug tamoxifen, which is commonly used in the treatment of hormone-receptor-positive breast cancer. [, , , ] E-Endoxifen belongs to the class of selective estrogen receptor modulators (SERMs) and exhibits a higher binding affinity for estrogen receptors compared to tamoxifen itself. [, , , ] This characteristic makes E-Endoxifen a subject of significant interest in scientific research, particularly in the context of breast cancer treatment efficacy and inter-individual variability in drug response.

Z-Endoxifen

Compound Description: Z-Endoxifen is a potent antiestrogenic metabolite of tamoxifen, primarily formed through the metabolic action of the cytochrome P450 2D6 (CYP2D6) enzyme [, , , ]. It exhibits greater antiestrogenic activity compared to tamoxifen itself and plays a crucial role in the drug's therapeutic efficacy against hormone-dependent breast cancer [, , , ].

Relevance: Z-Endoxifen is a stereoisomer of E-Endoxifen, meaning they share the same chemical formula and bond connectivity but differ in the three-dimensional arrangement of their atoms. Both isomers arise from the metabolism of tamoxifen and contribute to its anti-cancer effects. Notably, clinical assays often measure the combined concentration of Z- and E-endoxifen due to their close structural similarity [].

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer [, , , ]. It acts by blocking the effects of estrogen in breast tissue, thereby inhibiting the growth and proliferation of cancer cells [, , , ].

Relevance: Tamoxifen is the prodrug of E-Endoxifen. E-Endoxifen is formed from tamoxifen through a series of metabolic steps involving several enzymes, including CYP2D6. Understanding the metabolic conversion of tamoxifen to E-Endoxifen is crucial for optimizing treatment efficacy, as E-Endoxifen exhibits more potent antiestrogenic activity compared to tamoxifen [, , , ].

Relevance: Similar to E-Endoxifen, NDM is a key metabolite of tamoxifen involved in its anti-cancer activity. Studying the ratios of E-Endoxifen to NDM, such as the metabolic ratio endoxifen/desmethyl-TAM (E/DMT), provides insights into the efficiency of CYP2D6-mediated metabolism and can guide personalized tamoxifen therapy [, ].

4-Hydroxy-tamoxifen (4-HT)

Compound Description: 4-Hydroxy-tamoxifen (4-HT) represents another active metabolite of tamoxifen generated through CYP-mediated metabolism []. This metabolite also contributes to the overall antiestrogenic effects of tamoxifen treatment.

Relevance: As both 4-HT and E-Endoxifen are active metabolites of tamoxifen, their formation and relative concentrations can influence the overall efficacy of tamoxifen therapy. Research exploring the pharmacokinetics of tamoxifen and its metabolites often includes analysis of 4-HT alongside E-Endoxifen [].

Source and Classification

Endoxifen is primarily derived from tamoxifen through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6. The classification of endoxifen as a SERM indicates its dual action—it can function as both an estrogen antagonist and agonist depending on the target tissue. This property is crucial for its therapeutic efficacy in breast cancer treatment, where it inhibits estrogen-dependent tumor growth while maintaining some estrogen-like effects in other tissues.

Synthesis Analysis

The synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen can be accomplished through various methods, often involving multi-step organic reactions. A notable synthetic route includes:

  1. Starting Materials: The synthesis typically begins with tamoxifen or its derivatives.
  2. Reduction Reaction: The initial step may involve the reduction of the ketone group in tamoxifen to form an alcohol.
  3. Hydroxylation: A hydroxylation step introduces the hydroxy group at the 4-position of the phenyl ring.
  4. Isomerization: The geometric isomers (E and Z forms) can be separated through chromatographic techniques.

The synthesis is characterized by careful control of reaction conditions such as temperature, solvent choice, and reaction time to favor the desired isomeric form while minimizing byproducts .

Molecular Structure Analysis

The molecular formula of (E)-4-Hydroxy-N-desmethyl Tamoxifen is C₁₉H₁₉NO₂, with a molecular weight of approximately 307.36 g/mol. The structure features:

  • Aromatic Rings: Two phenyl rings connected by a double bond.
  • Hydroxy Group: A hydroxyl (-OH) group at the para position relative to the nitrogen atom.
  • Amine Functionality: The nitrogen atom is part of an amine group which plays a role in receptor binding.

The compound exists in two geometric isomers (E and Z), with the E-isomer being more stable in solution due to steric factors that reduce torsional strain .

Chemical Reactions Analysis

(E)-4-Hydroxy-N-desmethyl Tamoxifen participates in several chemical reactions:

  1. Glucuronidation: This metabolic process involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion.
  2. Binding Affinity Reactions: Endoxifen exhibits varying affinities for estrogen receptors, influencing its biological activity as an antagonist or agonist depending on tissue type .
  3. Degradation Pathways: Under certain conditions, endoxifen can undergo hydrolysis or oxidation, leading to inactive metabolites.

These reactions are crucial for understanding both its pharmacokinetics and pharmacodynamics in clinical settings.

Mechanism of Action

The mechanism of action for (E)-4-Hydroxy-N-desmethyl Tamoxifen primarily involves binding to estrogen receptors (ERs). Upon binding:

  • Antagonistic Action: In breast tissue, endoxifen competes with estrogen for ER binding, inhibiting estrogen-mediated transcriptional activation of genes that promote cell proliferation.
  • Agonistic Action: In other tissues such as bone or the cardiovascular system, it may exert mild agonistic effects that can be beneficial.

This dual action contributes significantly to its therapeutic profile, allowing it to effectively reduce tumor growth while minimizing adverse effects associated with complete estrogen blockade .

Physical and Chemical Properties Analysis

(E)-4-Hydroxy-N-desmethyl Tamoxifen exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol but has limited water solubility.
  • Melting Point: The melting point ranges around 150°C to 155°C.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are essential for formulation development and determining appropriate storage conditions .

Applications

The primary application of (E)-4-Hydroxy-N-desmethyl Tamoxifen lies in its use as an effective treatment option for hormone receptor-positive breast cancer. Key applications include:

  • Breast Cancer Therapy: As an active metabolite of tamoxifen, endoxifen contributes significantly to therapeutic outcomes in patients undergoing hormone therapy.
  • Research Tool: It serves as a valuable tool in pharmacological research to study estrogen receptor interactions and mechanisms underlying breast cancer progression.
  • Potential Biomarker: Plasma levels of endoxifen may serve as biomarkers for predicting response to tamoxifen therapy, guiding personalized treatment approaches based on metabolic profiles .
Chemical Identity and Structural Characterization of (E)-4-Hydroxy-N-desmethyl Tamoxifen

Molecular Formula and Stereochemical Configuration

(E)-4-Hydroxy-N-desmethyl Tamoxifen, systematically identified as 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol, possesses the molecular formula C₂₅H₂₇NO₂ and a molecular weight of 373.49 g/mol. This metabolite features a critical stereochemical configuration at its central double bond, existing exclusively in the E (trans) isomeric form. This configuration is essential for its biological activity, as the E isomer allows optimal interaction with the estrogen receptor ligand-binding domain. The molecule comprises three key structural elements: a triphenylethylene core with a para-hydroxyl group on one phenyl ring (conferring high estrogen receptor affinity), a para-(2-methylaminoethoxy)phenyl moiety (facilitating membrane interactions and solubility), and a phenyl group with an ethyl substituent projecting from the olefinic bond [1] [5] [7].

Table 1: Physicochemical Properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen

PropertyValue
Molecular FormulaC₂₅H₂₇NO₂
Molecular Weight373.49 g/mol
Isomeric FormE (trans) configuration
Key Functional GroupsPhenolic hydroxyl, tertiary amino group, ethyl-substituted olefin
Purity Specifications>95% (HPLC) as commercially supplied for research [5] [9]

CAS Registry and IUPAC Nomenclature

The compound is unambiguously identified by the CAS Registry Number 114828-90-9, providing a unique chemical identifier used globally in scientific databases and commercial catalogs. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, its systematic name is 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol. This nomenclature precisely describes its structure: a phenolic ring attached at position 4 to an (E)-configured double bond, which is further substituted with a phenyl group (at the C1 position) and an ethyl group (at C2), while the opposite carbon of the double bond connects to a 4-[2-(methylamino)ethoxy]phenyl ring. Common synonyms include E-Endoxifen and 4-Hydroxy-N-desmethyl Tamoxifen, reflecting its relationship to the parent drug tamoxifen and its status as an active metabolite. The "E" prefix specifically denotes the trans geometry critical to its pharmacological profile, distinguishing it from the biologically less active Z isomer [1] [2] [3].

Comparative Structural Analysis with Tamoxifen and Other Metabolites

Structurally, (E)-4-Hydroxy-N-desmethyl Tamoxifen (endoxifen) represents a dual modification of the parent compound tamoxifen (molecular formula: C₂₆H₂₉NO). Compared to tamoxifen's -N(CH₃)₂ group, endoxifen features an -NHCH₃ moiety (N-desmethylation) and introduces a hydroxyl group at the para position of the phenyl ring opposite the aminoethoxy side chain (C4 hydroxylation). These modifications profoundly enhance its estrogen receptor binding affinity. The phenolic hydroxyl group enables hydrogen bonding with key residues (e.g., Glu353/Arg394) in the estrogen receptor ligand binding pocket, analogous to the interaction of estradiol itself. This explains why endoxifen exhibits approximately 25-fold higher relative binding affinity (4.7% of estradiol) compared to tamoxifen's modest affinity (2.8% of estradiol) [4] [6] [10].

When compared to other significant metabolites:

  • 4-Hydroxytamoxifen (Afimoxifene): Shares the crucial C4 phenolic hydroxyl group but retains the tamoxifen dimethylamino group (-N(CH₃)₂). Endoxifen and 4-hydroxytamoxifen exhibit nearly identical estrogen receptor binding affinity (both ~181% relative to tamoxifen's affinity set at 100%) and equivalent potency in suppressing estrogen-dependent gene expression and breast cancer cell proliferation [4] [6].
  • N-Desmethyltamoxifen: Lacks the dimethylamino group (has -NHCH₃) like endoxifen, but does not possess the C4 hydroxyl group. This results in drastically reduced estrogen receptor binding affinity (approximately 2.4% of estradiol) and minimal anti-estrogenic activity. N-Desmethyltamoxifen serves primarily as the metabolic precursor to endoxifen, requiring CYP2D6-mediated C4 hydroxylation to gain potency [10].
  • Norendoxifen (4-Hydroxy-N,N-didesmethyltamoxifen): Features both the C4 hydroxyl and complete removal of methyl groups from the amino side chain (-NH₂). While active, it is typically present at lower concentrations than endoxifen in patients and may have distinct pharmacokinetic properties [8].

The structural evolution from tamoxifen to its metabolites highlights the critical importance of the C4 hydroxyl group for high-affinity receptor binding and the monomethylamino group for optimal metabolic stability and tissue distribution. Endoxifen uniquely combines these features, contributing to its status as the predominant active metabolite, especially in patients with functional CYP2D6 enzymes where its plasma concentrations often exceed those of 4-hydroxytamoxifen by several-fold [4] [6].

Properties

CAS Number

110025-28-0

Product Name

(E)-4-Hydroxy-N-desmethyl Tamoxifen

IUPAC Name

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3

InChI Key

MHJBZVSGOZTKRH-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Synonyms

4-hydroxy-N-demethyltamoxifen
4-hydroxy-N-desmethyltamoxifen
4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
endoxifen
Z-endoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.